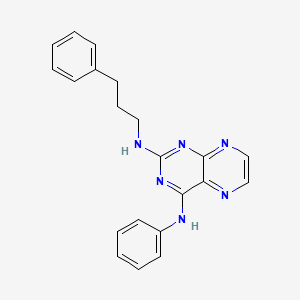

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine

Description

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Properties

IUPAC Name |

4-N-phenyl-2-N-(3-phenylpropyl)pteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6/c1-3-8-16(9-4-1)10-7-13-24-21-26-19-18(22-14-15-23-19)20(27-21)25-17-11-5-2-6-12-17/h1-6,8-9,11-12,14-15H,7,10,13H2,(H2,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXXVAXDHUUVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pteridine precursors with phenyl and phenylpropyl amines under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts is often used for reduction.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine has been investigated for its potential as a therapeutic agent in several areas:

-

Anticancer Activity :

- Research indicates that derivatives of pteridine compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, similar compounds have demonstrated potent inhibitory activity against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines .

- A study highlighted the compound's ability to induce G2/M phase arrest in cancer cells, showcasing its potential as an anticancer agent.

- Enzyme Inhibition :

- Antimicrobial Properties :

The biological activity of N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine is primarily attributed to its interaction with specific receptors and enzymes:

- Mechanisms of Action :

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor proliferation and survival.

- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have explored the applications of pteridine derivatives similar to N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine:

Mechanism of Action

The mechanism of action of N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Pteridine: The parent compound of the pteridine family, which serves as a core structure for many derivatives.

Phenylpteridine: A similar compound with a phenyl group attached to the pteridine core.

Phenylpropylpteridine: Another related compound with a phenylpropyl group attached to the pteridine core.

Uniqueness

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine is unique due to the presence of both phenyl and phenylpropyl groups, which can enhance its chemical reactivity and potential applications. This combination of functional groups can provide distinct advantages in terms of binding affinity, specificity, and overall biological activity compared to other similar compounds.

Biological Activity

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine belongs to the class of pteridine derivatives. Its structure can be represented as follows:

This compound features a pteridine core substituted with phenyl and propyl groups, which are crucial for its biological interactions.

Research indicates that compounds like N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine may exert their effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar pteridine derivatives have been shown to inhibit enzymes critical for cancer cell proliferation. For instance, compounds targeting dihydrofolate reductase (DHFR) and other folate metabolism enzymes can lead to reduced nucleotide synthesis, ultimately causing cell cycle arrest and apoptosis in cancer cells .

- EGFR Inhibition : Some studies have highlighted the potential of pteridine derivatives in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to decreased tumor growth rates in xenograft models .

- Induction of Apoptosis : Compounds similar to N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine may promote apoptosis through modulation of caspase pathways, particularly by increasing the expression of cleaved caspase-3 .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pteridine derivatives. Key findings include:

- Substituent Effects : The presence of bulky phenyl groups at specific positions on the pteridine ring enhances binding affinity to target enzymes while improving metabolic stability.

- Chain Length Variation : Alterations in the alkyl chain length connecting to the pteridine core can significantly impact biological efficacy and pharmacokinetic properties.

Case Study 1: Anticancer Activity

In a study evaluating various pteridine derivatives, a compound structurally related to N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine demonstrated potent antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines. The IC50 values were reported in the low nanomolar range, indicating strong efficacy .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune evasion by tumors. Pteridine derivatives were shown to exhibit competitive inhibition with IC50 values as low as 61 nM in enzymatic assays . This suggests that N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine could potentially modulate immune responses in cancer therapy.

Data Table: Biological Activities of Pteridine Derivatives

| Compound Name | Target Enzyme/Pathway | IC50 Value (nM) | Biological Effect |

|---|---|---|---|

| N4-phenyl-N2-(3-phenylpropyl)pteridine-2,4-diamine | EGFR | TBD | Antiproliferative activity |

| Related Pteridine Derivative | IDO | 61 | Immune modulation |

| Another Pteridine Analog | DHFR | TBD | Inhibition of nucleotide synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.